molecular formula C13H15N3O2 B2673548 N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide CAS No. 189757-27-5

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide

Cat. No.: B2673548
CAS No.: 189757-27-5
M. Wt: 245.282
InChI Key: TWYBWIAHNGOYRH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide is an organic compound that features a morpholine ring and a cyano group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide typically involves the reaction of 2-cyanophenylamine with 2-chloroacetyl chloride in the presence of a base, followed by the introduction of the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-(piperidin-4-yl)acetamide
  • N-(2-cyanophenyl)-2-(pyrrolidin-4-yl)acetamide
  • N-(2-cyanophenyl)-2-(azepan-4-yl)acetamide

Uniqueness

N-(2-cyanophenyl)-2-(morpholin-4-yl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-11-3-1-2-4-12(11)15-13(17)10-16-5-7-18-8-6-16/h1-4H,5-8,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYBWIAHNGOYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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